molecular formula C14H21NO4 B6220072 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid CAS No. 2763756-06-3

8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid

Cat. No. B6220072
CAS RN: 2763756-06-3
M. Wt: 267.3
InChI Key:
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Description

8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid, also known as TBOC-AATCN, is an organic compound with a unique structure. It is a member of the class of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (atoms other than carbon or hydrogen) in the ring structure. TBOC-AATCN has been the subject of several scientific studies due to its potential applications in medicinal chemistry, drug design, and catalysis.

Scientific Research Applications

8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid has been studied extensively in the fields of medicinal chemistry and drug design. It has been used as a scaffold for the synthesis of novel compounds, such as aryl-substituted amines and heterocyclic compounds, with potential applications as drugs or drug candidates. 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid has also been studied for its potential applications in catalysis, particularly in the context of the synthesis of highly functionalized compounds.

Mechanism of Action

The mechanism of action of 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid is not yet fully understood. However, it is believed to involve the formation of a cyclic intermediate, which is then oxidized to form the desired product. This intermediate is believed to be stabilized by the presence of the tert-butoxycarbonyl group, which is believed to act as an electron-withdrawing group. This, in turn, is believed to facilitate the reaction by increasing the electrophilicity of the intermediate, thus allowing for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid are not yet fully understood. However, it has been shown to have some potential applications in drug design, particularly in the context of the synthesis of novel compounds with potential applications as drugs or drug candidates. Additionally, it has been studied for its potential applications in catalysis, particularly in the context of the synthesis of highly functionalized compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid in lab experiments is its ability to form cyclic intermediates, which can then be oxidized to form the desired product. This allows for the synthesis of highly functionalized compounds. Additionally, 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid is relatively easy to synthesize, making it a useful tool for medicinal chemists and drug designers. However, the mechanism of action of 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid is not yet fully understood, which can limit its applications in some cases.

Future Directions

The potential future directions for the study of 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid include further investigations into its mechanism of action, as well as its potential applications in drug design and catalysis. Additionally, further studies into the biochemical and physiological effects of 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid could provide insight into its potential therapeutic applications. Furthermore, further research into the synthesis of novel compounds using 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid could lead to the development of new drugs or drug candidates. Finally, further investigations into the potential limitations of 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid could help to identify and overcome any potential obstacles to its use in lab experiments.

Synthesis Methods

8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid can be synthesized in two steps: first, the cyclization reaction of the corresponding diol, and second, the oxidation of the resulting cyclic alcohol. The cyclization reaction involves the reaction of the diol with an acid catalyst, such as trifluoroacetic acid (TFA), to form the cyclic alcohol. The oxidation step then involves the reaction of the cyclic alcohol with a suitable oxidizing agent, such as sodium hypochlorite, to form the desired 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid' involves the protection of the amine group, followed by the formation of the tricyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "8-azabicyclo[3.2.1]octan-3-one", "tert-butyl chloroformate", "triethylamine", "sodium hydride", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate", "diethyl ether" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine to form 8-azabicyclo[3.2.1]octan-3-one tert-butyl carbamate", "Formation of the tricyclic ring system through treatment with sodium hydride and acetic anhydride to form 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonan-7-one", "Deprotection of the amine and carboxylic acid groups with hydrochloric acid and sodium hydroxide to form 8-[(tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid", "Purification of the final product through extraction with ethyl acetate and washing with water, followed by drying with diethyl ether" ] }

CAS RN

2763756-06-3

Molecular Formula

C14H21NO4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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